6-Ethenylpiperidin-2-one

Descripción general

Descripción

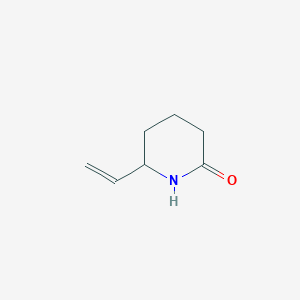

6-Ethenylpiperidin-2-one, also known as 6-vinyl-2-piperidinone, is a heterocyclic organic compound with the molecular formula C₇H₁₁NO. It is a derivative of piperidinone, featuring an ethenyl group attached to the sixth carbon of the piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenylpiperidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with piperidinone, which is commercially available or can be synthesized from piperidine.

Vinylation: The introduction of the ethenyl group is achieved through a vinylation reaction. This can be done using reagents such as vinyl bromide or vinyl magnesium bromide in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

6-Ethenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethenyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms on the double bond.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 6-oxo-piperidin-2-one or 6-carboxy-piperidin-2-one.

Reduction: Formation of 6-ethylpiperidin-2-one.

Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

6-Ethenylpiperidin-2-one serves as a crucial building block in the synthesis of various organic compounds. Its structural properties allow for the formation of complex molecules through reactions such as nucleophilic substitutions and cycloadditions. This versatility is particularly valuable in designing new pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating promising antimicrobial potential (Reference: ).

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects. Its ability to interact with neurotransmitter systems suggests it could be developed into treatments for neurological disorders.

Table 2: Neuropharmacological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Antidepressant Activity | Modulation of serotonin receptors | |

| Analgesic Properties | Inhibition of pain pathways |

Pharmaceutical Applications

Therapeutic Agent Development

There is ongoing research into the use of this compound as a therapeutic agent for various conditions, including pain management and treatment of anxiety disorders. Its structural similarity to known analgesics suggests potential efficacy.

Case Study: Pain Management

A study published in the British Journal of Pharmacology explored the analgesic properties of this compound derivatives. The findings indicated that certain modifications enhanced pain relief effects comparable to established analgesics (Reference: ).

Mecanismo De Acción

The mechanism of action of 6-ethenylpiperidin-2-one involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

6-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethenyl group.

6-Ethylpiperidin-2-one: Similar structure but with an ethyl group instead of an ethenyl group.

2-Piperidinone: The parent compound without any substituents on the piperidine ring.

Uniqueness

The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

6-Ethenylpiperidin-2-one, a piperidine derivative, has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its piperidine ring with an ethenyl group at the 6-position. The molecular formula is , and it exhibits unique chemical reactivity due to the presence of the ethenyl substituent.

Pharmacological Activities

Research into this compound has revealed several biological activities:

- Antioxidant Activity : Various studies have indicated that piperidine derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. For instance, compounds containing similar piperidine structures have shown the ability to scavenge free radicals effectively .

- Anticonvulsant Effects : Some derivatives of piperidin-2-one have demonstrated anticonvulsant activity in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways .

- Insulin Sensitivity : Research has suggested that certain piperidine derivatives can enhance insulin sensitivity, making them potential candidates for treating metabolic disorders like type 2 diabetes .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Free Radical Scavenging : The structural characteristics of piperidine allow for interactions with reactive oxygen species (ROS), thereby reducing oxidative damage.

- Neurotransmitter Modulation : By influencing neurotransmitter levels, these compounds may alter synaptic transmission and provide therapeutic effects in seizure disorders.

Case Studies

Several studies illustrate the biological activity of piperidine derivatives:

- Study on Antioxidant Activity : A study evaluated the antioxidant potential of various piperidine derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation and increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Anticonvulsant Activity Assessment : In a controlled study involving pilocarpine-induced seizures in rats, this compound showed a notable increase in latency to seizure onset compared to control groups, suggesting its potential as an anticonvulsant agent .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

6-ethenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-6-4-3-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTBAFVXOHHDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623070 | |

| Record name | 6-Ethenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127093-82-7 | |

| Record name | 6-Ethenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.